molecular formula C9H10BrN3 B13142976 2-(5-Bromo-1H-indazol-3-yl)ethanamine

2-(5-Bromo-1H-indazol-3-yl)ethanamine

Cat. No.: B13142976
M. Wt: 240.10 g/mol
InChI Key: UEQSEVSNNFGGMS-UHFFFAOYSA-N
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Description

2-(5-Bromo-1H-indazol-3-yl)ethanamine is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of a bromine atom at the 5-position and an ethanamine group at the 3-position of the indazole ring makes this compound unique. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-1H-indazol-3-yl)ethanamine typically involves the bromination of indazole followed by the introduction of the ethanamine group. One common method involves the reaction of 5-bromoindazole with ethylene diamine under reflux conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-1H-indazol-3-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indazole derivatives.

Scientific Research Applications

2-(5-Bromo-1H-indazol-3-yl)ethanamine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-1H-indazol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromoindazole: Lacks the ethanamine group but shares the bromine substitution at the 5-position.

    2-(1H-Indazol-3-yl)ethanamine: Similar structure but without the bromine atom.

    5-Bromo-1H-indole: Similar bromine substitution but with an indole ring instead of indazole.

Uniqueness

2-(5-Bromo-1H-indazol-3-yl)ethanamine is unique due to the combination of the bromine atom and the ethanamine group on the indazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H10BrN3

Molecular Weight

240.10 g/mol

IUPAC Name

2-(5-bromo-2H-indazol-3-yl)ethanamine

InChI

InChI=1S/C9H10BrN3/c10-6-1-2-8-7(5-6)9(3-4-11)13-12-8/h1-2,5H,3-4,11H2,(H,12,13)

InChI Key

UEQSEVSNNFGGMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNC(=C2C=C1Br)CCN

Origin of Product

United States

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